![molecular formula C10H11F3O3S B12605395 {3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol CAS No. 647857-22-5](/img/structure/B12605395.png)
{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol is an organic compound with the molecular formula C10H11F3O3S. This compound is characterized by the presence of methoxy groups, a trifluoromethylsulfanyl group, and a phenylmethanol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which {3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s activity by affecting its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3,4-Dimethoxyphenyl}methanol: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
{3,4-Dimethoxy-5-(methylthio)phenyl}methanol: Contains a methylthio group instead of a trifluoromethylsulfanyl group, leading to variations in reactivity and stability.
Uniqueness
The presence of the trifluoromethylsulfanyl group in {3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications where these properties are desired.
Propriétés
Numéro CAS |
647857-22-5 |
|---|---|
Formule moléculaire |
C10H11F3O3S |
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
[3,4-dimethoxy-5-(trifluoromethylsulfanyl)phenyl]methanol |
InChI |
InChI=1S/C10H11F3O3S/c1-15-7-3-6(5-14)4-8(9(7)16-2)17-10(11,12)13/h3-4,14H,5H2,1-2H3 |
Clé InChI |
OPOBZNOLTXCBFG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CO)SC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)

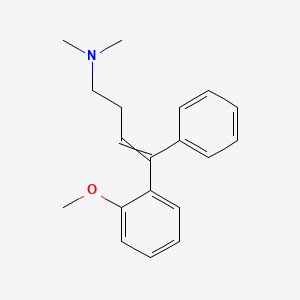
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
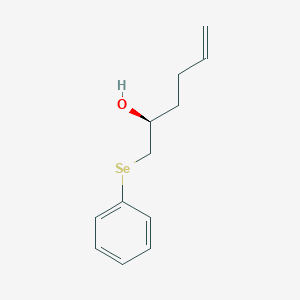

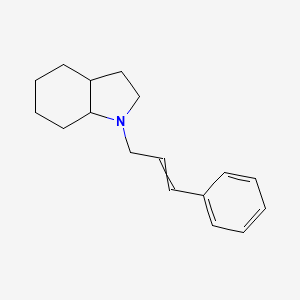
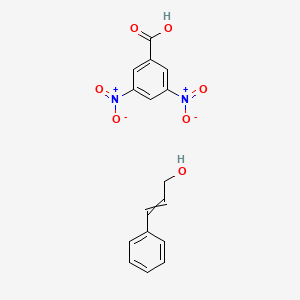
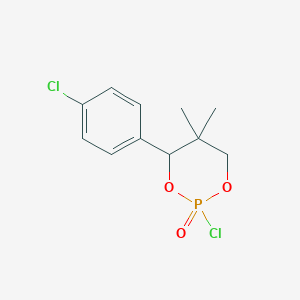
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)
